

Brugine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Brugine*

Cat. No.: *B1215537*

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An In-depth Examination of the Tropane Alkaloid **Brugine**, its Physicochemical Properties, and Putative Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brugine, a sulfur-containing tropane alkaloid, has been identified as a compound of interest due to its potential cytotoxic activities. This technical guide provides a comprehensive overview of **Brugine**, including its chemical identifiers, physicochemical properties, and a review of its computationally predicted and sparsely reported biological activities. Notably, in silico studies suggest that **Brugine** may exert anti-cancer effects by modulating key cellular signaling pathways, including the cAMP and EGFR pathways, with a predicted high affinity for Protein Kinase A (PKA). This document synthesizes the available information, presents it in a structured format, and offers generalized experimental protocols for researchers seeking to investigate its therapeutic potential.

Chemical Identity and Properties

Brugine was first isolated from the bark and stem of the mangrove species *Bruguiera sexangula* and *Bruguiera exaristata*.^{[1][2]} It is chemically classified as a tropane alkaloid.^[3]

Table 1: Chemical Identifiers and Physicochemical Properties of **Brugine**

Property	Value	Source
CAS Number	14912-30-2	[3]
IUPAC Name	(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (3S)-dithiolane-3-carboxylate	[3]
Molecular Formula	C ₁₂ H ₁₉ NO ₂ S ₂	[3]
Molecular Weight	273.4 g/mol	[3]
Canonical SMILES	CN1C2CCC1CC(C2)OC(=O)C3CCSS3	[3]
InChI Key	BOJOZZSCQUTEBY-QUBJWBRDSA-N	
Appearance	Oil	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	

Reported and Predicted Biological Activity

Initial reports indicated that extracts from *Bruguiera sexangula* containing **Brugine** were active against Sarcoma 180 and Lewis Lung carcinoma.[1] However, specific quantitative data, such as IC₅₀ values, from these early studies are not readily available in the public domain. The alkaloids were noted as being toxic.[1]

A more recent 2023 network pharmacology and molecular docking study has provided insights into the potential molecular mechanisms of **Brugine**'s anti-cancer activity, specifically in the context of breast cancer.[4] This computational study predicted that **Brugine** modulates several key signaling pathways.[4]

Table 2: Computationally Predicted Molecular Targets and Pathways for **Brugine**

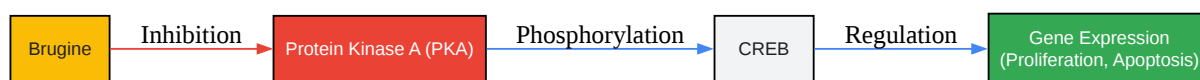
Predicted Target/Pathway	Role in Cancer	Source
Protein Kinase A (PKA)	A key effector of cAMP signaling, PKA is involved in regulating gene transcription, cell proliferation, and apoptosis. Its role in cancer can be both tumor-suppressive and tumor-promoting depending on the context.[5][6]	[4]
cAMP Signaling Pathway	This pathway is a crucial second messenger system that regulates a multitude of cellular processes. Aberrant cAMP signaling is implicated in various cancers.[5][6][7][8][9]	[4]
EGFR Signaling Pathway	The Epidermal Growth Factor Receptor pathway plays a major role in cell proliferation, survival, and migration. Its dysregulation is a hallmark of many cancers.[10][11][12][13][14]	[4]
JAK/STAT Pathway	Involved in cytokine signaling, this pathway is critical for immune responses, cell growth, and apoptosis. Its constitutive activation is common in many malignancies.	[4]
PI3K-Akt Pathway	A central pathway that regulates cell survival, proliferation, and metabolism. It is one of the most frequently activated pathways in cancer.	[4]

HIF-1 Signaling Pathway	This pathway is a master regulator of the cellular response to hypoxia and is crucial for tumor angiogenesis and metabolism. [4]
Necroptosis	A form of programmed necrosis that can either promote or inhibit tumor growth depending on the context. [4]

It is crucial to note that these predicted targets and pathways are based on computational analysis and await experimental validation.

Proposed Signaling Pathways

Based on the network pharmacology study, the following diagrams illustrate the hypothesized mechanism of action for **Brugine** in cancer cells.



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Figure 1: Hypothesized interaction of **Brugine** with the cAMP-PKA signaling pathway.

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